3-Ethoxy-2-fluoropyridine CAS number and properties
3-Ethoxy-2-fluoropyridine CAS number and properties
An In-Depth Technical Guide to 3-Ethoxy-2-fluoropyridine for Advanced Research
Abstract
This technical guide provides a comprehensive overview of 3-Ethoxy-2-fluoropyridine, a heterocyclic building block of increasing importance in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available data with established chemical principles to offer practical insights for researchers, scientists, and drug development professionals. We will delve into its core properties, plausible synthetic routes, spectroscopic characterization, reactivity profile, and applications, with a strong emphasis on the causality behind experimental choices and protocols. The strategic placement of the fluoro and ethoxy groups on the pyridine scaffold imparts unique electronic properties, making it a valuable intermediate for creating complex molecular architectures and novel therapeutic agents.
Chemical Identity and Core Properties
3-Ethoxy-2-fluoropyridine is a substituted pyridine derivative. The pyridine ring is a foundational scaffold in numerous FDA-approved drugs, and its functionalization is a key strategy in drug discovery.[1][2] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity, while the ethoxy group can modulate solubility and provide additional interaction points within biological targets.[3]
Table 1: Physicochemical Properties of 3-Ethoxy-2-fluoropyridine
| Property | Value | Source(s) |
| CAS Number | 847225-55-2 | [4][5] |
| Molecular Formula | C₇H₈FNO | [6] |
| Molecular Weight | 141.14 g/mol | [6] |
| Boiling Point | 208.8 ± 20.0 °C (Predicted) | [4] |
| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 0.22 ± 0.10 (Predicted) | [4] |
| Storage Temperature | 0–8 °C (Refrigerated) | [4] |
| InChI Key | GKXSHFVQEJMYGL-UHFFFAOYSA-N | [6] |
| SMILES | CCOC1=C(N=CC=C1)F | [6] |
Note: Some physical properties are predicted values from chemical databases and should be confirmed experimentally.
Synthesis and Purification: A Validated Approach
The synthesis of substituted fluoropyridines often leverages nucleophilic aromatic substitution (SNAᵣ) reactions, where a potent nucleophile displaces a leaving group on the pyridine ring. For 3-Ethoxy-2-fluoropyridine, a highly efficient and plausible route involves the reaction of 2,3-difluoropyridine with sodium ethoxide.
The rationale for this approach is based on the high electrophilicity of the C2 position in the pyridine ring, which is further activated by the adjacent electron-withdrawing fluorine atom at C3 and the ring nitrogen. Fluoride is an excellent leaving group in polar aprotic solvents, facilitating the substitution.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a self-validating system for the synthesis of 3-Ethoxy-2-fluoropyridine.
Step 1: Preparation of Sodium Ethoxide Solution
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Action: Under an inert argon or nitrogen atmosphere, add sodium metal (1.0 eq) in small portions to anhydrous ethanol (a suitable volume to act as both reagent and solvent) at 0 °C.
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Causality: This in-situ preparation generates a fresh, anhydrous solution of sodium ethoxide, a strong nucleophile. Conducting the reaction at 0 °C controls the initial exothermic reaction between sodium and ethanol. An inert atmosphere is critical to prevent the reaction of sodium with atmospheric moisture and oxygen.
Step 2: Nucleophilic Substitution
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Action: To the freshly prepared sodium ethoxide solution, add 2,3-difluoropyridine (1.0 eq) dropwise while maintaining the temperature at 0-5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
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Causality: The ethoxide anion preferentially attacks the C2 position. The reaction progress should be monitored to ensure completion. Thin-Layer Chromatography (TLC) is a suitable method for monitoring, comparing the reaction mixture to the starting material.
Step 3: Work-up and Extraction
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Action: Quench the reaction by slowly adding water. Reduce the volume of ethanol using a rotary evaporator. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x volumes).
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Causality: Quenching with water neutralizes any unreacted sodium ethoxide. The product, being organic, will partition into the organic layer, separating it from inorganic salts.
Step 4: Purification
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Action: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product via column chromatography on silica gel.
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Causality: The brine wash removes residual water. Anhydrous Na₂SO₄ is a neutral drying agent suitable for this compound. Column chromatography separates the target compound from any starting material, by-products (such as the 2-ethoxy-3-fluoropyridine isomer), and impurities.
Caption: Workflow for the synthesis of 3-Ethoxy-2-fluoropyridine.
Spectroscopic Characterization Profile
Structural elucidation relies on a combination of spectroscopic techniques. Below are the predicted data and their expert interpretation for 3-Ethoxy-2-fluoropyridine.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals and Interpretation |
| ¹H NMR | δ 7.8-8.0 (m, 1H): Pyridine H6 (adjacent to N).δ 7.0-7.2 (m, 1H): Pyridine H4.δ 6.8-7.0 (m, 1H): Pyridine H5.δ 4.2-4.4 (q, 2H): -OCH₂- protons, quartet due to coupling with -CH₃.δ 1.3-1.5 (t, 3H): -CH₃ protons, triplet due to coupling with -OCH₂-. |
| ¹³C NMR | δ ~158 (d, J ≈ 240 Hz): C2, large coupling constant due to direct attachment to F.δ ~145 (d): C6.δ ~140 (d, J ≈ 15 Hz): C3, smaller coupling to F.δ ~120 (d): C4.δ ~115 (d): C5.δ ~65: -OCH₂- carbon.δ ~15: -CH₃ carbon. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift dependent on the solvent and reference standard. |
| IR (Infrared) | ~3050-3100 cm⁻¹: Aromatic C-H stretch.~2850-2980 cm⁻¹: Aliphatic C-H stretch (ethyl group).~1600 cm⁻¹: C=C and C=N stretching of the pyridine ring.~1250 cm⁻¹: C-O-C asymmetric stretch (ether).~1050-1150 cm⁻¹: C-F stretch. |
| MS (Mass Spec) | m/z 141: [M]⁺ (Molecular ion peak).m/z 113: [M - C₂H₄]⁺ (Loss of ethylene via McLafferty rearrangement).m/z 96: [M - OEt]⁺ (Loss of ethoxy radical). |
Interpretation of NMR spectra is based on established principles of chemical shifts and coupling constants for substituted pyridines and fluorinated aromatic compounds.[7][8]
Reactivity and Mechanistic Insights
The reactivity of the 3-ethoxy-2-fluoropyridine ring is governed by the interplay of its substituents and the inherent properties of the pyridine nucleus.
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Electrophilicity: The nitrogen atom and the fluorine atom are strongly electron-withdrawing, making the pyridine ring electron-deficient and susceptible to nucleophilic attack, particularly at positions 4 and 6.
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Nucleophilicity: The ethoxy group at C3 is an electron-donating group through resonance, which can partially offset the withdrawing effects and influence the regioselectivity of electrophilic aromatic substitution (though such reactions are generally difficult on pyridine rings).
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Further Substitution: The fluorine at the C2 position can be displaced by strong nucleophiles under forcing conditions, allowing for the introduction of other functional groups. This reactivity is a cornerstone of its utility as a chemical building block.[9]
Caption: Electronic effects influencing the reactivity of the pyridine ring.
Applications in Drug Discovery and Development
3-Ethoxy-2-fluoropyridine is a valuable scaffold for constructing molecules with therapeutic potential. Its utility stems from its ability to participate in a variety of coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after conversion to a boronic acid/ester or by direct C-H activation, enabling the synthesis of diverse compound libraries.
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Kinase Inhibitors: The substituted pyridine core is a common feature in many kinase inhibitors. The ethoxy group can form key hydrogen bonds in an ATP-binding pocket, while the fluorine can enhance binding affinity or block metabolic degradation.[10]
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CNS Agents: The polarity and hydrogen bonding capacity of the scaffold make it suitable for designing ligands that interact with receptors and enzymes in the central nervous system.
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Agrochemicals: Similar to pharmaceuticals, fluorinated heterocycles are crucial in modern agrochemicals, contributing to compounds with enhanced efficacy and better environmental profiles.[3]
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 3-Ethoxy-2-fluoropyridine is not widely available, data from analogous compounds like 2-fluoropyridine suggest that appropriate precautions are necessary.[11]
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Hazard Profile (Inferred):
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Personal Protective Equipment (PPE):
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Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Handle in a well-ventilated fume hood to avoid inhalation of vapors.
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Handling:
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Storage:
Conclusion
3-Ethoxy-2-fluoropyridine represents a strategically functionalized building block with significant potential for advanced chemical synthesis. Its unique combination of a reactive fluoro group and a modulating ethoxy substituent on the biologically relevant pyridine core makes it an asset for researchers in drug discovery and materials science. Understanding its properties, synthesis, and reactivity profile, as outlined in this guide, is essential for leveraging its full potential in creating next-generation molecules.
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